

Selectivity profiling of Kif18A-IN-12 against a panel of kinases

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Compound of Interest

Compound Name: *Kif18A-IN-12*

Cat. No.: *B15602759*

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Selectivity Profile of KIF18A Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of potent Kif18A inhibitors against a panel of kinases. While specific data for a compound designated "**Kif18A-IN-12**" is not publicly available in the reviewed literature, this document presents key findings for well-characterized, potent, and selective Kif18A inhibitors, offering valuable insights into their off-target profiles. The data presented is primarily derived from studies on a series of Kif18A inhibitors, including AM-1882 and AM-5308.

Kinase Selectivity Profile

The following table summarizes the kinase selectivity of potent Kif18A inhibitors as determined by a competitive binding assay. The data is presented as "Percentage of Control" (POC), where a lower number indicates a stronger interaction between the inhibitor and the kinase. A POC value of less than 30% is generally considered a significant interaction. The inhibitors were tested at a concentration of 1 μ M against a panel of 96 kinases.^{[1][2]}

Kinase Target	KIF18A Inhibitor (e.g., AM-5308) POC @ 1 μ M	Notes
TRK-A	< 30%	Significant binding observed. [1]
Other 95 Kinases	> 30%	No other significant binding interactions were observed across the panel of 96 kinases. [1]

Note: The KIF18A inhibitors demonstrated high selectivity for their primary target, with minimal off-target effects observed in the kinase panel screening. The only notable off-target interaction was with TRK-A for the compound AM-5308.[1]

Experimental Protocols

KINOMEScan™ Competitive Binding Assay

The selectivity of the KIF18A inhibitors was assessed using the KINOMEScan™ platform (Eurofins DiscoverX), a proprietary active site-directed competition binding assay.[1]

Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

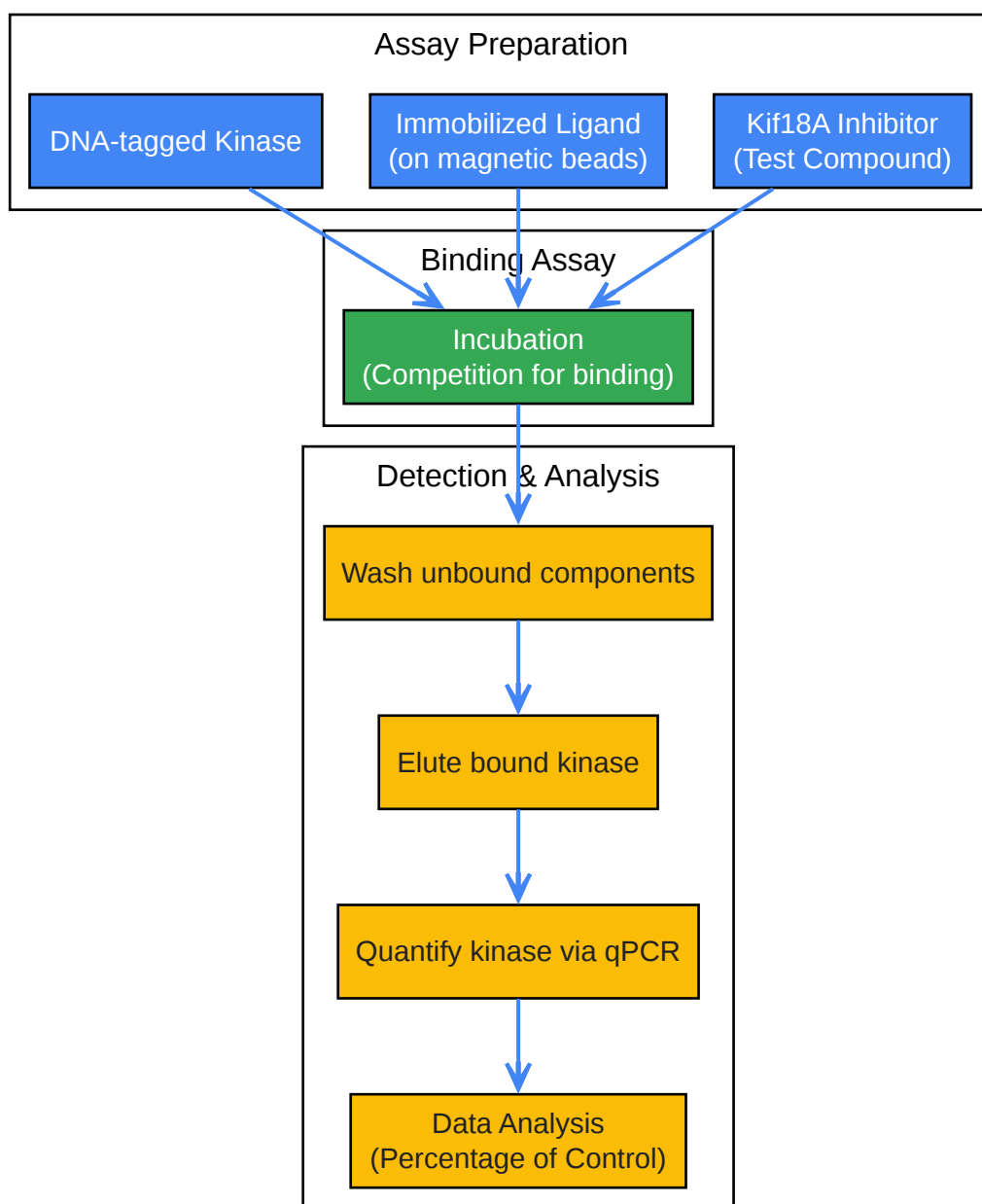
Methodology:

- Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
- Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (KIF18A inhibitor) are combined in a binding buffer.
- Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.

- Washing: The affinity beads are washed to remove unbound components.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted kinase is measured by qPCR. The results are reported as "Percentage of Control" (POC), calculated as: $(\text{Signal with test compound} / \text{Signal with DMSO control}) \times 100$.

Visualizations

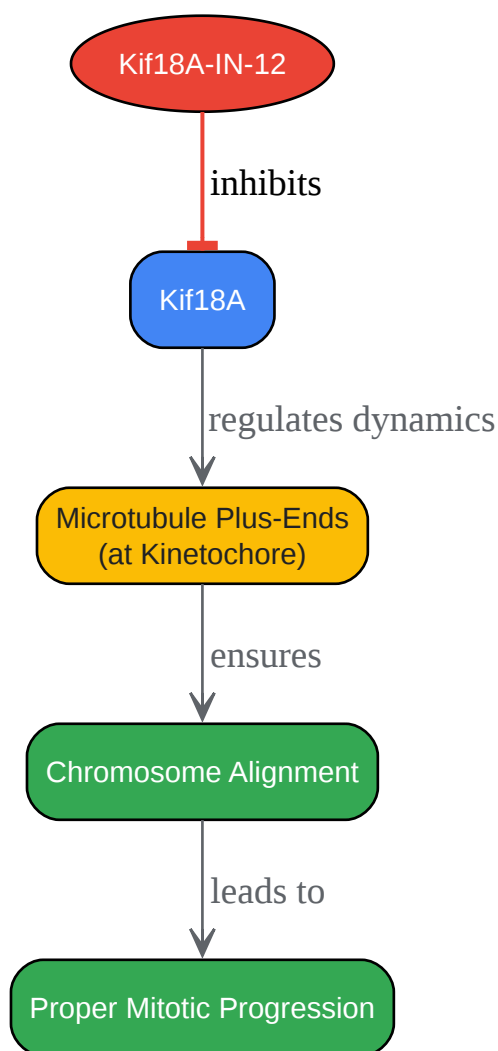
Experimental Workflow



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Caption: Workflow of the KINOMEScan competitive binding assay.

Kif18A Signaling Pathway in Mitosis



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Caption: Simplified signaling pathway of Kif18A in mitosis.

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References

- 1. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Assay in Summary_ki [bindingdb.org]

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